![molecular formula C19H17N5O B6483251 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014045-67-0](/img/structure/B6483251.png)

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

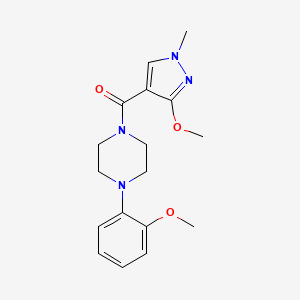

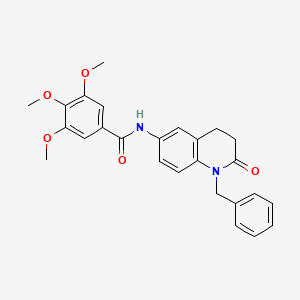

The compound “N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. The benzodiazolyl group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . This group is known to be present in various bioactive compounds such as antiulcer, antihelminthic, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazolyl group would likely contribute to the rigidity of the molecule, while the pyrazole and carboxamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity, while the carboxamide group could make it polar and potentially soluble in water .Applications De Recherche Scientifique

Antimicrobial Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide: has shown promising antimicrobial properties. Research indicates that compounds containing benzimidazole and pyrazole moieties exhibit significant activity against a variety of bacterial and fungal strains. This compound can be synthesized and tested for its efficacy against pathogens like Staphylococcus aureus , Escherichia coli , and Candida albicans . The mechanism often involves disrupting microbial cell walls or interfering with DNA replication.

Anticancer Potential

The compound’s structure suggests potential anticancer properties. Benzimidazole derivatives are known for their ability to inhibit tubulin polymerization, which is crucial for cell division. This makes them effective against rapidly dividing cancer cells. Studies have shown that similar compounds can induce apoptosis in cancer cells, making SR-01000912823 a candidate for further research in cancer therapy .

Anti-inflammatory Effects

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide: may also possess anti-inflammatory properties. Compounds with pyrazole rings are often investigated for their ability to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation. This compound could be explored for its potential to reduce inflammation in conditions such as arthritis or inflammatory bowel disease .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of benzimidazole derivatives in protecting neurons from damage. N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide could be investigated for its ability to protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound may help in reducing neuronal apoptosis and oxidative stress in the brain.

These applications highlight the diverse potential of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide in various fields of scientific research. Each application warrants further investigation to fully understand and harness the compound’s capabilities.

Would you like to explore any of these applications in more detail?

BMC Chemistry Chemical Papers MDPI : BMC Chemistry : Chemical Papers : MDPI

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-12-10-17(24(2)23-12)19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFZOGATHQTWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide](/img/structure/B6483212.png)

![N-(4-butylphenyl)-2-{2,4-dioxo-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6483223.png)

![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B6483229.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483236.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483243.png)

![N-(3-acetylphenyl)-2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6483259.png)

![1,3,6-trimethyl-5-{[2-(morpholin-4-yl)ethyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6483263.png)

![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxylate](/img/structure/B6483268.png)

![6-ethyl-5-[(3-hydroxypropyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6483276.png)